molecular formula C23H18ClN3O4 B11301358 N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11301358
M. Wt: 435.9 g/mol
InChI Key: OTBFZHGKZHDIDS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions, often involving the use of dehydrating agents and catalysts.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the oxadiazole intermediate.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, where the chlorophenyl derivative reacts with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methoxyphenyl) ethyl)-2-(substituted phenoxy) acetamide
  • N-(1-(4-bromophenyl) ethyl)-2-(substituted phenoxy) acetamide

Uniqueness

N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of a chlorophenyl group, methoxyphenyl group, and oxadiazole ring sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-17-8-5-7-16(13-17)23-26-22(27-31-23)15-6-4-9-18(12-15)30-14-21(28)25-20-11-3-2-10-19(20)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

OTBFZHGKZHDIDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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